molecular formula C9H12O2S B2588721 2-Methyl-4-thiophen-2-ylbutanoic acid CAS No. 19995-41-6

2-Methyl-4-thiophen-2-ylbutanoic acid

Cat. No. B2588721
CAS RN: 19995-41-6
M. Wt: 184.25
InChI Key: SJRACSCHXITQPW-UHFFFAOYSA-N
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Description

2-Methyl-4-thiophen-2-ylbutanoic acid, also known as MTB, is a synthetic compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). MTB has been found to possess potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases.

Mechanism of Action

2-Methyl-4-thiophen-2-ylbutanoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. 2-Methyl-4-thiophen-2-ylbutanoic acid selectively inhibits the activity of COX-2, which is induced during inflammation, while sparing the activity of COX-1, which is important for maintaining normal physiological functions.
Biochemical and Physiological Effects
2-Methyl-4-thiophen-2-ylbutanoic acid has been shown to reduce inflammation and pain in various animal models of inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. It has also been shown to have a protective effect against gastric mucosal injury induced by non-steroidal anti-inflammatory drugs.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Methyl-4-thiophen-2-ylbutanoic acid in lab experiments is its potent anti-inflammatory and analgesic properties, which make it a useful tool for studying the mechanisms of inflammation and pain. However, one limitation is that 2-Methyl-4-thiophen-2-ylbutanoic acid is a synthetic compound and may not accurately reflect the effects of natural compounds on inflammation and pain.

Future Directions

For research on 2-Methyl-4-thiophen-2-ylbutanoic acid include studying its effects on other inflammatory diseases, such as inflammatory bowel disease and asthma, and investigating its potential as a therapeutic agent for these diseases. Additionally, further studies are needed to elucidate the mechanisms underlying the protective effect of 2-Methyl-4-thiophen-2-ylbutanoic acid against gastric mucosal injury.

Synthesis Methods

2-Methyl-4-thiophen-2-ylbutanoic acid can be synthesized using a variety of methods, including the reaction of 2-methyl-4-thiophen-2-ylbutanoyl chloride with sodium methoxide or the reaction of 2-methyl-4-thiophen-2-ylbutanoyl chloride with sodium hydride and dimethylformamide.

Scientific Research Applications

2-Methyl-4-thiophen-2-ylbutanoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and monocyte chemoattractant protein-1 (MCP-1), in various cell types.

properties

IUPAC Name

2-methyl-4-thiophen-2-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-7(9(10)11)4-5-8-3-2-6-12-8/h2-3,6-7H,4-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRACSCHXITQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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